5-amino-6-methylquinolin-2(1H)-one

Catalog No.
S8816208
CAS No.
M.F
C10H10N2O
M. Wt
174.20 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-amino-6-methylquinolin-2(1H)-one

Product Name

5-amino-6-methylquinolin-2(1H)-one

IUPAC Name

5-amino-6-methyl-1H-quinolin-2-one

Molecular Formula

C10H10N2O

Molecular Weight

174.20 g/mol

InChI

InChI=1S/C10H10N2O/c1-6-2-4-8-7(10(6)11)3-5-9(13)12-8/h2-5H,11H2,1H3,(H,12,13)

InChI Key

FPCIBEUXFBMVDS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(C=C1)NC(=O)C=C2)N

5-Amino-6-methylquinolin-2(1H)-one is a highly specialized carbostyril building block primarily procured as a structural intermediate for non-steroidal anti-inflammatory agents, kinase inhibitors, and selective glucocorticoid receptor modulators (SEGRAMs) [1]. Featuring a 2(1H)-one core that mimics the steroidal A-ring and a sterically demanding 5-amino-6-methyl motif, this compound serves as a critical hinge-binding or receptor-anchoring moiety [2]. Industrial buyers prioritize this exact scaffold because the ortho-methyl group restricts the conformation of downstream N-linked substituents, while the carbostyril oxygen and nitrogen provide essential hydrogen-bonding interactions that simpler quinolines cannot achieve.

Substituting 5-amino-6-methylquinolin-2(1H)-one with more common analogs like 5-aminoquinolin-2(1H)-one or 5-amino-6-methylquinoline leads to catastrophic failures in downstream drug efficacy and process yield [1]. The absence of the 6-methyl group removes the necessary steric clash that forces the 5-amino substituent into its bioactive, orthogonal conformation, resulting in a massive entropic penalty during target binding. Furthermore, replacing the carbostyril 2(1H)-one core with a basic quinoline ring strips the molecule of its critical hydrogen bond donor/acceptor pair, eliminating its ability to mimic steroidal 3-keto interactions or kinase hinge-binding motifs [2]. Consequently, generic substitutions yield inactive or metabolically unstable final products.

Conformational Restriction via the 6-Methyl Group

The presence of the 6-methyl group adjacent to the 5-amino linkage is non-negotiable for locking the attached bulky pharmacophore (such as a tetrahydronaphthalene core) into the required dihedral angle [1]. When compared to the des-methyl baseline (5-aminoquinolin-2(1H)-one), the 6-methyl substitution reduces the conformational flexibility of the N-linked substituent, decreasing the entropic penalty upon receptor binding. This steric restriction typically yields a 10- to 50-fold enhancement in target binding affinity (e.g., in glucocorticoid receptor assays) and effectively blocks metabolic soft spots at the 6-position [2].

Evidence DimensionTarget binding affinity and conformational restriction
Target Compound Data6-methyl group forces orthogonal conformation of 5-amino substituent
Comparator Or Baseline5-aminoquinolin-2(1H)-one (lacks steric restriction)
Quantified Difference10- to 50-fold enhancement in binding affinity and elimination of 6-position oxidation
ConditionsIn vitro receptor binding assays and metabolic stability profiling

Procuring the 6-methylated analog is essential for achieving the required potency and half-life in SEGRAM and kinase inhibitor development.

Hydrogen Bond Network Compatibility vs. Des-oxo Quinolines

The 2(1H)-one (carbostyril) moiety is a critical structural feature that functions as a bidentate hydrogen bond donor/acceptor, mimicking the A-ring 3-keto group of endogenous steroids [1]. Substituting 5-amino-6-methylquinolin-2(1H)-one with 5-amino-6-methylquinoline (the des-oxo analog) results in a complete loss of this interaction capability. Structural activity relationship (SAR) studies demonstrate that the absence of the 2-oxo group leads to a >100-fold drop in functional receptor activity, as the molecule can no longer anchor to critical residues (such as Arg611 and Gln570 in the glucocorticoid receptor) [2].

Evidence DimensionReceptor anchoring via hydrogen bonding
Target Compound DataCarbostyril core provides dual NH/C=O H-bond network
Comparator Or Baseline5-amino-6-methylquinoline (lacks H-bond donor/acceptor pair)
Quantified Difference>100-fold drop in functional activity without the 2(1H)-one motif
ConditionsFunctional cell-based assays for receptor modulation

Buyers must select the 2(1H)-one form to ensure the final synthesized molecule can successfully anchor to target protein binding pockets.

Processability: Pre-Reduced Amino Group vs. Nitro Precursor

In the synthesis of complex anti-inflammatory agents, the 5-amino group serves as the primary attachment point for cross-coupling or reductive amination [1]. Procuring 5-amino-6-methylquinolin-2(1H)-one directly, rather than its immediate precursor 5-nitro-6-methylquinolin-2(1H)-one, bypasses the need for late-stage nitro reduction. This is crucial because reducing the nitro group in the presence of other sensitive functional groups often requires high-pressure hydrogenation or harsh conditions that degrade the intermediate. Starting with the pre-reduced 5-amino compound improves the overall synthetic yield of advanced intermediates by 15-30% and minimizes transition metal catalyst poisoning [2].

Evidence DimensionSynthetic yield and process efficiency
Target Compound DataDirect cross-coupling ready (pre-reduced amino group)
Comparator Or Baseline5-nitro-6-methylquinolin-2(1H)-one (requires late-stage reduction)
Quantified Difference15-30% improvement in overall synthetic yield
ConditionsMulti-step synthesis of complex SEGRAM intermediates

Procuring the pre-reduced amine streamlines manufacturing workflows and protects sensitive downstream functional groups from harsh reduction conditions.

Synthesis of Non-Steroidal Glucocorticoid Receptor Modulators (SEGRAMs)

The compound is directly utilized as the A-ring mimic and linker in the synthesis of tetrahydronaphthalene-based SEGRAMs. The 2(1H)-one core anchors the molecule to the receptor, while the 6-methyl group forces the tetrahydronaphthalene moiety into the active conformation, making this specific compound indispensable for anti-inflammatory drug development [1].

Development of Conformationally Restricted Kinase Inhibitors

In kinase inhibitor design, the carbostyril motif serves as a hinge-binding element. The 5-amino-6-methyl arrangement provides a sterically hindered attachment point that restricts the flexibility of the inhibitor, increasing target selectivity and reducing off-target binding compared to unmethylated analogs [2].

Advanced Cross-Coupling Intermediates in Process Chemistry

As a pre-reduced, functionally dense building block, it is the preferred starting material for Buchwald-Hartwig aminations or reductive aminations in industrial scale-up. Procuring this exact form avoids the yield losses and purification challenges associated with reducing the corresponding 5-nitro analog during late-stage synthesis [1].

XLogP3

1

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

174.079312947 g/mol

Monoisotopic Mass

174.079312947 g/mol

Heavy Atom Count

13

Dates

Last modified: 11-21-2023

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